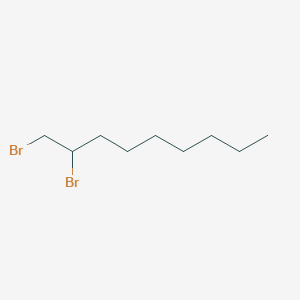

1,2-Dibromononane

Description

Structure

3D Structure

Properties

CAS No. |

73642-91-8 |

|---|---|

Molecular Formula |

C9H18Br2 |

Molecular Weight |

286.05 g/mol |

IUPAC Name |

1,2-dibromononane |

InChI |

InChI=1S/C9H18Br2/c1-2-3-4-5-6-7-9(11)8-10/h9H,2-8H2,1H3 |

InChI Key |

AHPKTOXLYWQNST-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(CBr)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Dibromononane

Direct Halogenation Reactions of Unsaturated Precursors

The most conventional route to 1,2-dibromononane involves the direct addition of bromine to an unsaturated nine-carbon backbone. This electrophilic addition reaction is a fundamental transformation in organic synthesis.

Electrophilic Addition of Bromine to 1-Nonene (B85954)

The reaction between 1-nonene and molecular bromine (Br₂) is a classic example of electrophilic addition, yielding this compound. libretexts.orgchemguide.net This reaction is typically performed in an inert organic solvent, such as tetrachloromethane or dichloromethane, to dissolve the non-polar alkene. libretexts.orglibretexts.org The distinctive red-brown color of the bromine solution disappears as it reacts with the alkene, serving as a qualitative test for unsaturation. libretexts.orgchemguide.net

The mechanism proceeds in a two-step fashion. libretexts.org Initially, the electron-rich π-bond of the 1-nonene attacks the bromine molecule, inducing a dipole moment in the Br-Br bond. libretexts.orglibretexts.org This leads to the heterolytic cleavage of the Br-Br bond and the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the original double bond. libretexts.orgchemguide.netlibretexts.org In the second step, the bromide ion (Br⁻), acting as a nucleophile, attacks one of the carbons of the bromonium ion. chemguide.netlibretexts.org This attack occurs from the side opposite to the bridging bromine atom, resulting in the opening of the three-membered ring and the formation of the 1,2-dibromo product with anti-stereochemistry. chemguide.netlibretexts.orgumkc.edu

| Precursor | Reagent | Solvent | Product | Yield |

| 1-Nonene | Br₂ | CCl₄ / CH₂Cl₂ | This compound | High |

Stereoselective Bromination of Alkenes and Alkynes Leading to this compound

The electrophilic addition of bromine to alkenes is a stereospecific reaction, meaning that the stereochemistry of the starting material dictates the stereochemistry of the product. libretexts.org The reaction proceeds via an anti-addition, where the two bromine atoms add to opposite faces of the double bond. libretexts.orglibretexts.orgmasterorganicchemistry.com This is a direct consequence of the reaction mechanism involving the cyclic bromonium ion intermediate; the nucleophilic bromide ion must attack from the face opposite the initial bromine addition. umkc.edumasterorganicchemistry.comyoutube.com

For an acyclic alkene, this stereospecificity is critical. For instance, the bromination of a (Z)-alkene will produce a different pair of enantiomers (a racemic mixture) than the bromination of the corresponding (E)-alkene, which would yield a meso compound if the substituents are identical. libretexts.orgyoutube.com While 1-nonene itself is not chiral and does not have E/Z isomers, this principle is fundamental for predicting the outcome of brominating substituted nonene derivatives.

When an alkyne, such as 1-nonyne (B165147), is treated with one equivalent of bromine, a similar anti-addition occurs across the triple bond. pearson.com This stereoselective process results in the formation of a trans-dibromoalkene, specifically (E)-1,2-dibromo-1-nonene. pearson.com

Alternative Bromination Reagents and Conditions

Due to the hazardous nature of molecular bromine, which is toxic and corrosive, several alternative brominating agents have been developed to synthesize vicinal dibromides like this compound under milder and safer conditions. mdpi.comorganic-chemistry.org

Utilization of N-Bromosuccinimide (NBS) and Lithium Bromide Systems

A combination of N-Bromosuccinimide (NBS) and lithium bromide (LiBr) provides an efficient and mild method for the dibromination of unsaturated carbon-carbon bonds. organic-chemistry.org This reagent system can convert alkenes and alkynes into their corresponding dibromides in good to excellent yields. organic-chemistry.org The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. organic-chemistry.org This approach avoids the direct handling of liquid bromine and the use of environmentally harmful solvents like carbon tetrachloride. organic-chemistry.org The reaction is believed to proceed through a complex formed between NBS and LiBr, and it does not follow a radical pathway. organic-chemistry.org This system is effective for a range of unsaturated compounds, including alkenes, alkynes, and allenes. organic-chemistry.org

Application of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) has emerged as a stable, solid, and effective bromine source for the 1,2-dibromination of alkenes. organic-chemistry.orgacs.orgacs.org A significant advantage of this method is that it proceeds under mild conditions without the need for a catalyst or an external oxidant. organic-chemistry.orgnih.govacs.org This direct dibromination method is applicable to a wide variety of alkene substrates, affording the corresponding 1,2-dibrominated products in good to excellent yields with high diastereoselectivity, favoring anti-addition. acs.orgnih.govacs.org The reaction is often carried out in solvents like diethyl ether, and the presence of water has been found to enhance its efficiency. organic-chemistry.org This protocol represents a greener and more practical approach for synthesizing vicinal dibromides. acs.orgnih.gov

| Substrate Type | Reagent | Conditions | Product | Yield | Selectivity |

| Terminal Alkenes | DBDMH | Diethyl ether, rt | Vicinal Dibromide | Good-Excellent | Exclusive anti-addition |

| Internal Alkenes | DBDMH | Diethyl ether, rt | Vicinal Dibromide | Good-Excellent | Exclusive anti-addition |

| Electron-deficient Alkenes | DBDMH | Diethyl ether, rt | Vicinal Dibromide | Good-Excellent | Exclusive anti-addition |

Oxidative Bromination Strategies for Alkynes

Oxidative bromination offers an alternative route to di- and tetra-brominated compounds from alkynes, generating the electrophilic bromine species in situ from a bromide salt. mdpi.comresearchgate.net These methods avoid the direct use of Br₂ and often allow for high chemoselectivity. frontiersin.org

For the synthesis of 1,2-dibromoalkenes from terminal alkynes, a system using sodium bromide (NaBr) and a hypervalent iodine reagent like (diacetoxyiodo)benzene (B116549) (PIDA) in a solvent such as acetonitrile (B52724) has proven effective. frontiersin.org By controlling the reagents, this method can be selective for di-bromination. frontiersin.org Another strategy involves the use of zinc bromide in combination with lead tetraacetate as the oxidant, which can convert alkynes into dibromoalkenes in high yields. researchgate.net Vanadium-catalyzed oxidative bromination, mimicking the action of bromoperoxidase enzymes, has also been developed using bromide salts and an oxidant like hydrogen peroxide. researchgate.net These oxidative approaches are a key area of research for developing more environmentally benign halogenation processes. mdpi.com

Synthesis of Analogs via Condensation Reactions

Analogs of this compound can be synthesized through condensation reactions where a dibromoalkane is reacted with other molecules to form more complex structures. These reactions build new carbon-carbon or carbon-heteroatom bonds.

For example, α,ω-dihaloalkanes like 1,2-dibromoethane (B42909) can undergo condensation with cyclic ketones such as cyclohexanone. jocpr.com This type of reaction can lead to the formation of spiro compounds or, in the case of 1,2-dibromoethane, can result in products like 1,2-bis-(2-oxocyclohexyl)ethane. jocpr.com Similarly, terminal dibromoalkanes have been used in condensation reactions with hydroxylbenzaldehydes in the presence of a base like potassium carbonate to afford ether-linked aromatic compounds. sci-hub.se

In another application, the enantioselective alkylation of 1-methyl-7-methoxy-2-tetralone with 1,5-dibromopentane (B145557) is a key step in the synthesis of the opioid analgesic Dezocine. beilstein-journals.org This demonstrates how dibromoalkanes serve as building blocks in the synthesis of complex, biologically active molecules through condensation and alkylation strategies. These reactions highlight the versatility of dibromoalkanes as precursors for creating a diverse range of chemical structures.

Regioselective Synthesis Approaches for Vicinal Dibromides

Achieving regioselectivity in the synthesis of vicinal dibromides is critical to ensure the desired isomer, such as this compound, is formed preferentially over other possible isomers. The addition of bromine (Br₂) to an unsymmetrical alkene like non-1-ene typically proceeds through a cyclic bromonium ion intermediate. masterorganicchemistry.com The subsequent nucleophilic attack by a bromide ion occurs at the two carbons of the former double bond, leading to the vicinal dihalide. For terminal alkenes, this generally yields the 1,2-dibromo product with high regioselectivity.

Several methods have been developed to ensure high regioselectivity. One approach involves the DBU-promoted elimination of vicinal dibromides that have an adjacent oxygen-containing functional group. nii.ac.jpresearchgate.net The synthesis of these precursors must be regioselective. The high regioselectivity in these reactions is often influenced by the electronic effects of neighboring functional groups. nii.ac.jpthieme-connect.de

Alternative methods for the regioselective synthesis of bromoalkenes, which can be precursors or products related to dibromides, include the hydrobromination of terminal alkynes. thieme-connect.de For instance, catalytic anti-Markovnikov hydrobromination of alkynes yields terminal E-alkenyl bromides with high regio- and diastereoselectivity. organic-chemistry.org Furthermore, treating alkenes with sodium bromide in the presence of an oxidizing agent like sodium perborate (B1237305) tetrahydrate or Oxone provides a direct route to vicinal dibromides with high yields. thieme-connect.de Specifically, the reaction of non-1-ene with sodium bromide and Oxone gives this compound, demonstrating a highly regioselective transformation. thieme-connect.de

Table 2: Regioselective Bromination of Unsaturated Compounds thieme-connect.de

| Substrate | Reagents | Product | Yield (%) |

| Cyclohexene | NaBr, NaBO₃·4H₂O, AcOH | trans-1,2-Dibromocyclohexane | 87 |

| Non-1-ene | NaBr, Oxone | This compound | 98 |

| Oct-1-yne | NaBr, NaBO₃·4H₂O, AcOH | (E)-1,2-Dibromooct-1-ene | 90 |

Reaction Pathways and Mechanistic Investigations of 1,2 Dibromononane

Nucleophilic Substitution Reactions

The bromine atoms in 1,2-dibromononane are attached to primary and secondary carbons, making the compound a substrate for nucleophilic substitution, primarily via the SN2 mechanism. vulcanchem.com These reactions involve the replacement of a bromide ion by a nucleophile. veerashaivacollege.org

The SN2 (Substitution, Nucleophilic, Bimolecular) reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.orglibretexts.org This mechanism is supported by kinetic and stereochemical evidence.

Kinetic Studies: The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile, leading to second-order kinetics. libretexts.orgchemicalnote.com The rate law is expressed as: Rate = k[this compound][Nucleophile]. chemicalnote.com This bimolecular dependency arises because both species are involved in the single, rate-determining step of the reaction. libretexts.orglibretexts.org

Stereochemical Course: A defining feature of the SN2 mechanism is the inversion of stereochemistry at the reaction center. libretexts.org The nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). veerashaivacollege.orgksu.edu.sa This leads to a transition state where the carbon is partially bonded to both the incoming nucleophile and the departing leaving group. As the leaving group departs, the molecule's geometry inverts, similar to an umbrella turning inside out in the wind. libretexts.org If the reaction occurs at a chiral center, this results in a product with the opposite configuration (e.g., R to S or S to R).

The choice of solvent significantly impacts the rate and mechanism of nucleophilic substitution reactions. Solvents are generally classified as polar protic or polar aprotic, and their interaction with the nucleophile can either hinder or facilitate the SN2 pathway. chemistrysteps.com

Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) have a hydrogen atom bonded to an electronegative atom and can form hydrogen bonds. chemistrysteps.com They solvate anionic nucleophiles by forming a "solvent cage" around them through hydrogen bonding. chemistrysteps.comlibretexts.org This stabilization of the nucleophile lowers its ground state energy, increases the activation energy for the reaction, and thus decreases the rate of SN2 reactions. libretexts.orgiastate.edu

Polar Aprotic Solvents: These solvents (e.g., acetone (B3395972), DMSO, DMF, acetonitrile) are polar but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors. ksu.edu.samasterorganicchemistry.com They are less effective at solvating anions. While they can solvate the accompanying cation, they leave the anionic nucleophile relatively "naked" and more reactive. chemistrysteps.com This heightened nucleophilicity leads to a significant increase in the rate of SN2 reactions. For instance, the reaction of bromoethane (B45996) with potassium iodide is reported to be 500 times faster in acetone than in methanol. libretexts.org

| Solvent Type | Examples | Interaction with Nucleophile | Effect on SN2 Rate |

|---|---|---|---|

| Polar Protic | Water (H₂O), Ethanol (CH₃CH₂OH) | Strong solvation via hydrogen bonding (caging) | Decreases |

| Polar Aprotic | Acetone (CH₃COCH₃), DMSO, DMF | Weak solvation, leaves nucleophile "naked" | Increases |

Elimination Reactions to Form Unsaturated Hydrocarbons

This compound readily undergoes elimination reactions in the presence of a strong base to form unsaturated products like alkenes and alkynes. vulcanchem.com This process, known as dehydrohalogenation, involves the removal of hydrogen and a halogen from adjacent carbon atoms.

The treatment of a vicinal dihalide like this compound with a strong base is a standard method for synthesizing alkynes. libretexts.org The reaction proceeds through a double dehydrohalogenation. Two molecules of hydrogen bromide (HBr) are eliminated in a two-step process to form a carbon-carbon triple bond, yielding 1-nonyne (B165147). scribd.com This method requires harsh conditions, including the use of a very strong base.

The conversion of this compound to an alkyne is a stepwise process, with each step being a concerted E2 (Elimination, Bimolecular) reaction. libretexts.orgnumberanalytics.com

First E2 Elimination: In the first step, a strong base abstracts a proton from a carbon adjacent to one of the bromine-bearing carbons. Simultaneously, the C=C double bond begins to form, and the bromide ion on the adjacent carbon is ejected. This concerted process results in the formation of a vinyl halide intermediate, such as 1-bromonon-1-ene. libretexts.orgtaylorandfrancis.com The E2 mechanism requires an anti-periplanar arrangement of the proton being removed and the leaving group. iitk.ac.in

Second E2 Elimination: The resulting vinyl halide then undergoes a second E2 elimination. The base removes the remaining vinylic proton, and the second bromide ion is eliminated, leading to the formation of the alkyne, 1-nonyne. libretexts.orgmsu.edu This second step is generally more difficult and requires more forceful conditions than the first.

The choice and strength of the base are critical in determining the outcome of the elimination reaction. numberanalytics.com

Strong Bases: Very strong bases, such as sodium amide (NaNH₂) in liquid ammonia (B1221849) or lithium diisopropylamide (LDA), are necessary to drive the reaction to completion and form the alkyne. libretexts.org Using a potent base like LDA in hexane (B92381) can achieve high yields of 1-nonyne from this compound. Similarly, potassium tert-butylate in the presence of 18-crown-6 (B118740) ether is also effective. lookchem.com

Weaker Bases: Weaker bases like potassium hydroxide (B78521) (KOH) may not be strong enough to effect the second elimination efficiently. msu.edu Furthermore, using weaker bases with heat can lead to the isomerization of a terminal alkyne (like 1-nonyne) to a more thermodynamically stable internal alkyne (like 2-nonyne) via an allene (B1206475) intermediate. libretexts.orgmsu.edu

Stoichiometry for Terminal Alkynes: When a terminal alkyne is formed using a base like NaNH₂, three equivalents of the base are often required instead of two. The first two equivalents perform the double elimination, and the third equivalent deprotonates the acidic terminal alkyne, forming an acetylide salt. libretexts.orgdoubtnut.com This salt formation prevents further reactions and traps the terminal alkyne, which can then be recovered by a mild acid workup. libretexts.orgscribd.com

| Base/Solvent System | Primary Product | Reported Yield | Reference |

|---|---|---|---|

| Lithium diisopropylamide (LDA) in Hexane | 1-Nonyne | 82% | |

| Potassium tert-butylate / 18-Crown-6 Ether | 1-Nonyne | 90% | lookchem.com |

| Sodium amide (NaNH₂) in Liquid Ammonia | 1-Nonyne (as sodium salt) | Commonly used, high yield expected | libretexts.org |

| Potassium hydroxide (KOH) with Heat | Mixture, potential for 2-Nonyne | Rearrangement likely | msu.edu |

Free Radical Reactions Involving Bromine Radicals

Free radical reactions offer a key pathway for the transformation of alkanes and their derivatives. byjus.com In the context of 1,2-dibromonane, these reactions would primarily involve the interaction of the nonane (B91170) chain with bromine radicals.

Initiation, Propagation, and Termination Steps in Bromination

The free-radical bromination of an alkane like nonane, which leads to the formation of bromoalkanes and subsequently could lead to 1,2-dibromonane through further reaction, proceeds through a well-established three-step chain mechanism. byjus.comonlineorganicchemistrytutor.com

Initiation: This initial step involves the homolytic cleavage of the bromine-bromine bond (Br-Br) to generate two bromine radicals (Br•). savemyexams.comlibretexts.org This process requires an energy input, typically in the form of ultraviolet (UV) light or heat. savemyexams.comyoutube.com

Reaction: Br₂ + hν → 2 Br• ucr.edu

Propagation: These steps constitute a self-sustaining cycle where a radical reacts to form a new radical. libretexts.orglibretexts.org

A bromine radical abstracts a hydrogen atom from the nonane chain to form hydrogen bromide (HBr) and a nonyl radical. ucr.edubyjus.com The position of hydrogen abstraction is influenced by the stability of the resulting alkyl radical. youtube.com

The newly formed nonyl radical then reacts with a molecule of Br₂ to produce a bromononane and a new bromine radical, which can continue the chain reaction. byjus.combyjus.com

Termination: The chain reaction concludes when two radicals combine to form a stable, non-radical species. onlineorganicchemistrytutor.comlibretexts.org This can occur in several ways:

Two bromine radicals can combine to reform Br₂. byjus.com

A bromine radical and a nonyl radical can combine to form a bromononane. byjus.com

Two nonyl radicals can couple to form a larger alkane. byjus.com

Kinetic Studies and Radical vs. Polar Addition Selectivity

The selectivity of halogenation reactions is a critical aspect, governed by the principles of kinetic and thermodynamic control. stackexchange.comechemi.com In free-radical bromination, the reactivity of the halogen and the stability of the radical intermediate play significant roles.

Bromine is known to be less reactive but more selective than chlorine in free-radical halogenation. onlineorganicchemistrytutor.comquora.com This higher selectivity is attributed to the later transition state in the hydrogen abstraction step, which more closely resembles the alkyl radical product. masterorganicchemistry.com Consequently, the stability of the potential radical intermediates (tertiary > secondary > primary) has a more pronounced effect on the product distribution. onlineorganicchemistrytutor.comyoutube.com

The competition between radical and polar addition mechanisms is particularly relevant when considering the reaction of bromine with an alkene precursor to 1,2-dibromonane, such as nonene.

Polar (Electrophilic) Addition: In the absence of radical initiators, the addition of bromine to an alkene proceeds via an electrophilic mechanism, typically involving a cyclic bromonium ion intermediate. libretexts.org This pathway generally follows Markovnikov's rule where applicable.

Radical Addition: In the presence of peroxides (ROOR), light, or heat, the addition of HBr to an alkene can proceed through a free-radical chain mechanism. masterorganicchemistry.com This process leads to anti-Markovnikov regioselectivity because the bromine radical adds to the double bond in a way that generates the most stable carbon radical intermediate. masterorganicchemistry.com

The choice between kinetic and thermodynamic control can often be influenced by temperature. princeton.edumasterorganicchemistry.com Lower temperatures tend to favor the kinetically controlled product (the one formed fastest), while higher temperatures allow for equilibrium to be established, favoring the more stable, thermodynamically controlled product. echemi.commasterorganicchemistry.com

Table 1: Factors Influencing Selectivity in Bromination Reactions

| Factor | Influence on Reaction | Outcome |

|---|---|---|

| Radical Stability | Determines the preferred site of hydrogen abstraction. | Tertiary > Secondary > Primary. onlineorganicchemistrytutor.com |

| Reagent | Bromine is less reactive and more selective than chlorine. | Higher yield of the product from the most stable radical. masterorganicchemistry.com |

| Temperature | Can shift the balance between kinetic and thermodynamic products. | Low temp favors kinetic; high temp favors thermodynamic. masterorganicchemistry.com |

| Peroxides/UV Light | Initiates free-radical addition to alkenes. | Leads to anti-Markovnikov products with HBr. masterorganicchemistry.com |

Transition Metal-Catalyzed Transformations

Vicinal dibromides like 1,2-dibromonane are valuable substrates for various transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions Utilizing Vicinal Dibromides

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. researchgate.net While gem-dibromides are more commonly studied, vicinal dibromides can also participate in such transformations. sioc-journal.cn These reactions typically involve the coupling of an organometallic reagent with the dibromoalkane. acs.org For instance, Suzuki-Miyaura or Negishi couplings could potentially be employed, although challenges such as β-hydride elimination and the relative inertness of alkyl halides must be overcome. princeton.edu The choice of catalyst, ligand, and reaction conditions is critical for achieving successful coupling and suppressing side reactions. acs.orgprinceton.edu

Carbomagnesiation and Other Organometallic Processes

The reaction of 1,2-dihalides with magnesium is a classic method in organometallic chemistry. Instead of forming a stable Grignard reagent, 1,2-dibromoalkanes typically undergo elimination when treated with magnesium to form an alkene and magnesium bromide. stackexchange.comechemi.com This reaction is so reliable that 1,2-dibromoethane (B42909) is often used as an activating agent for magnesium in the preparation of Grignard reagents from other, less reactive halides; the formation of ethylene (B1197577) bubbles indicates that the magnesium surface has been activated. chemicalbook.comwikipedia.org

However, under specific conditions, such as those involving zirconium-catalyzed processes, a carbomagnesiation reaction could potentially occur, where an organomagnesium reagent adds across a double bond precursor. thieme-connect.de Furthermore, organocuprate reagents have been shown to react with 1,2-dibromides to induce reductive elimination of the bromine atoms, yielding an alkene. tandfonline.com

Isomerization and Rearrangement Mechanisms

Isomerization reactions involve the conversion of a molecule into a structural isomer. uv.es For 1,2-dibromonane, this could involve the migration of a bromine atom to a different carbon on the nonane chain. Such rearrangements often proceed through reactive intermediates like carbocations or radicals. wikipedia.org

A 1,2-shift is a type of rearrangement where a substituent moves to an adjacent atom. wikipedia.org For example, under conditions that promote the formation of a carbocation, a Wagner-Meerwein type of rearrangement could occur. thieme-connect.de Although less common, radical 1,2-rearrangements are also known. wikipedia.org The driving force for these rearrangements is typically the formation of a more stable intermediate. wikipedia.org

Additionally, under basic conditions, vicinal dibromides can undergo elimination reactions to form alkenes or, with stronger bases like sodium amide, alkynes through a double elimination process. youtube.commasterorganicchemistry.comlibretexts.org The regioselectivity of these eliminations can be influenced by the base and reaction conditions, potentially leading to isomeric alkene products. thieme-connect.com Mechanistic studies, sometimes aided by computational methods, are used to understand the pathways of these isomerization and elimination processes. organic-chemistry.orgresearchgate.net

Advanced Spectroscopic Characterization of 1,2 Dibromononane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of 1,2-dibromononane displays characteristic signals that correspond to the different types of protons in the molecule. The protons on the carbon atoms bearing the bromine atoms (Br-CH₂-CHBr-) are expected to resonate in the downfield region, typically between δ 3.4 and 4.0 ppm, due to the deshielding effect of the electronegative bromine atoms. The methylene (B1212753) protons of the long alkyl chain (-(CH₂)₆-) and the terminal methyl group (-CH₃) would appear as a complex set of overlapping signals in the upfield region, generally between δ 1.2 and 1.6 ppm.

¹³C NMR Spectroscopy: In the carbon-13 NMR spectrum, the carbon atoms directly bonded to bromine (C-Br) are significantly deshielded and appear at chemical shifts typically ranging from δ 35 to 40 ppm. The adjacent methylene carbons are also influenced by the bromine atoms and are found in the δ 25–30 ppm range. The remaining carbons of the nonane (B91170) chain would produce a series of peaks in the typical aliphatic region. Due to the structural similarity, the symmetrical nature of a related compound, 1,2-dibromoethane (B42909), results in a single chemical shift line, indicating the equivalence of its two carbon atoms. docbrown.info

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Br-CH ₂-CHBr- | 3.4 – 4.0 |

| ¹H | -(CH ₂)₆-CH₃ | 1.2 – 1.6 |

| ¹³C | C -Br | 35 – 40 |

| ¹³C | Adjacent C H₂ | 25 – 30 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

To resolve the complex, overlapping signals in the one-dimensional NMR spectra and to definitively assign the structure of this compound, two-dimensional (2D) NMR techniques are employed. asahilab.co.jp

COSY (Correlation Spectroscopy): A homonuclear COSY experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, this would show cross-peaks connecting the protons of the -CHBr- group with the adjacent -CH₂Br and -CH₂- groups, and sequentially along the alkyl chain. This helps to trace the carbon backbone of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear 2D technique correlates the chemical shifts of protons with the chemical shifts of the carbon atoms they are directly attached to. An HSQC spectrum of this compound would show a correlation peak for each C-H bond, for instance, linking the proton signal at ~3.8 ppm to the carbon signal at ~38 ppm for the -CHBr- moiety.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying the connectivity of quaternary carbons and for piecing together molecular fragments.

These 2D NMR methods provide a comprehensive map of the molecular structure, confirming the placement of the bromine atoms and the connectivity of the entire nonane chain. libretexts.org

The long alkyl chain of dibromoalkanes like this compound makes them suitable guests for encapsulation within host molecules, such as cavitands or pillararenes, to form host-guest complexes. beilstein-journals.orgnih.gov NMR spectroscopy is a powerful tool to study these interactions. Upon complexation, the guest molecule is shielded by the aromatic cavity of the host, leading to significant upfield shifts in the ¹H NMR signals of the guest's protons. beilstein-journals.orgnih.gov For example, in a study involving 1,10-dibromodecane (B1670030) and a cavitand host, the proton signals of the guest shifted upfield upon encapsulation, confirming the formation of a complex. beilstein-journals.org Similar effects would be expected for this compound, allowing for the characterization of its binding behavior and the stoichiometry of the resulting complex. beilstein-journals.orgnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

IR Spectroscopy: The IR spectrum of this compound is characterized by strong absorptions corresponding to C-H stretching vibrations in the 2845-2975 cm⁻¹ region and C-H deformation vibrations between 1370 and 1470 cm⁻¹. docbrown.info A key diagnostic feature is the C-Br stretching vibration, which typically appears in the fingerprint region of the spectrum, between 500 and 600 cm⁻¹. vulcanchem.com The absence of bands for other functional groups confirms the purity of the haloalkane. docbrown.info

Raman Spectroscopy: Raman spectroscopy also provides information on the vibrational modes. Similar to IR, C-C bond stretching and CH₂/CH₃ group deformations are observable. researchgate.net The C-Br stretching vibrations are also active in the Raman spectrum. In some cases, temperature-dependent Raman studies can provide insights into the conformational isomers present in the sample. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H stretching | IR | 2845 - 2975 |

| C-H deformation | IR | 1370 - 1470 |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.info Consequently, a molecule containing two bromine atoms will show a cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1. docbrown.info

The fragmentation of this compound under electron ionization would likely involve the loss of a bromine atom or the cleavage of C-C bonds, leading to a series of fragment ions that can be analyzed to further confirm the structure.

X-ray Diffraction Studies for Solid-State Structure (if applicable to relevant derivatives or complexation)

While obtaining a single crystal of liquid this compound for X-ray diffraction is challenging, this technique is highly valuable for determining the solid-state structure of its derivatives or its host-guest complexes. maynoothuniversity.ie For instance, when a similar long-chain dibromoalkane, 1,10-dibromodecane, was co-crystallized with a pillar beilstein-journals.orgarene vulcanchem.comquinone host, X-ray crystallography revealed the precise geometry of the resulting pseudorotaxane. beilstein-archives.org The study showed the alkyl chain threaded through the cavities of two host molecules, stabilized by multiple CH∙∙∙π interactions and hydrogen bonds. beilstein-archives.org Such studies provide unambiguous proof of structure and detailed information about intermolecular interactions that are not accessible by other techniques. maynoothuniversity.iebeilstein-archives.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,2-dibromoethane |

| 1,10-dibromodecane |

UV-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. For a saturated aliphatic compound like this compound, which lacks the conjugated π-systems that typically give rise to strong absorptions in the near-UV and visible range, the analysis focuses on transitions involving sigma (σ) bonding electrons and the non-bonding (n) lone-pair electrons of the bromine atoms. adpcollege.ac.inspcop.in

Detailed Research Findings

While specific, high-resolution UV-Vis spectra for this compound are not extensively documented in publicly available literature, its spectral characteristics can be reliably inferred from the well-established principles of electronic spectroscopy and data from analogous bromoalkanes. The absorption of UV radiation excites electrons from a lower-energy orbital, such as a bonding σ orbital or a non-bonding n orbital, to a higher-energy anti-bonding orbital (σ*). adpcollege.ac.in

The primary electronic transitions relevant to this compound are:

σ → σ* Transitions: These transitions involve the excitation of an electron from a sigma (σ) bonding orbital (such as those in C-C and C-H bonds) to the corresponding anti-bonding (σ*) orbital. These are high-energy transitions that occur at short wavelengths, typically in the far-UV region below 200 nm. adpcollege.ac.in For example, simple alkanes like methane (B114726) show absorption maxima around 125 nm. adpcollege.ac.in Consequently, these transitions are generally not observed using standard laboratory UV-Vis spectrophotometers.

n → σ* Transitions: These are the lowest-energy, and therefore most significant, transitions for haloalkanes observed in the conventional UV region (200-400 nm). spcop.inlibretexts.org This type of transition involves promoting a non-bonding electron from a lone pair on a bromine atom (the Highest Occupied Molecular Orbital, or HOMO) into an anti-bonding sigma orbital of the carbon-bromine bond (the Lowest Unoccupied Molecular Orbital, or LUMO). libretexts.orglibretexts.org

For simple monobromoalkanes, the absorption maximum (λmax) for the n → σ* transition is well-characterized. Methyl bromide, for instance, exhibits a λmax at approximately 205 nm. libretexts.orgmsu.edu In this compound, the presence of two bromine atoms on adjacent carbons is expected to result in absorption in a similar region. The electronic environment created by two adjacent, highly electronegative bromine atoms may lead to slight shifts in the absorption wavelength compared to a simple bromoalkane. The compound is expected to show a broad and relatively weak absorption band in the far-UV region, characteristic of the n → σ* transition.

The following table summarizes the expected electronic transitions for this compound.

| Transition Type | Orbitals Involved | Expected Spectral Region |

| σ → σ | σ (C-C, C-H) → σ | Far UV (< 200 nm) |

| n → σ | n (Br) → σ (C-Br) | Far UV (~200-220 nm) |

To provide context, the table below presents experimental absorption data for related bromoalkanes.

| Compound | Transition | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |

| Methyl Bromide | n → σ | 205 | 200 | Hexane (B92381) |

| 1,2-Dibromoethane | n → σ | ~210-220 | Not specified | Gas Phase |

| Methyl Iodide | n → σ* | 255 | 360 | Hexane |

Data sourced from multiple references, including libretexts.org, libretexts.org, msu.edu, and uv-vis-spectral-atlas-mainz.org. The data for 1,2-Dibromoethane is based on spectral atlas information indicating absorption in this region.

The data illustrate that the n → σ* transition for bromoalkanes occurs in the far-UV range. The longer wavelength of absorption for methyl iodide compared to methyl bromide demonstrates that the energy required for the transition decreases as the electronegativity of the halogen atom decreases. adpcollege.ac.in Based on these findings, this compound is predicted to have its primary UV absorption maximum in the 205-220 nm range, originating from the n → σ* electronic transitions of its two C-Br bonds.

Theoretical and Computational Chemistry of 1,2 Dibromononane

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT calculations are used to determine various properties of 1,2-dibromononane by approximating the electron density of the system. cecam.org

The first step in most quantum chemical studies is the optimization of the molecular geometry to find the most stable arrangement of atoms, which corresponds to a minimum on the potential energy surface. pennylane.ai For this compound, this involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved. jchr.org This process yields key geometric parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometric Parameters for this compound This table is illustrative. Actual values would be obtained from specific DFT calculations.

| Parameter | Atom Pair/Trio | Predicted Value |

|---|---|---|

| Bond Length | C1-Br | ~1.95 Å |

| C2-Br | ~1.96 Å | |

| C1-C2 | ~1.53 Å | |

| C-C (alkyl chain) | ~1.54 Å | |

| C-H | ~1.09 Å | |

| Bond Angle | Br-C1-H | ~109.5° |

| Br-C2-C1 | ~110.0° | |

| C1-C2-C3 | ~112.0° | |

| Dihedral Angle | Br-C1-C2-Br | ~60° (gauche) / 180° (anti) |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. ossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical properties. ajchem-a.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the bromine atoms, specifically their lone pair electrons. The LUMO is anticipated to be an anti-bonding orbital (σ*) associated with the C-Br bonds. wikipedia.org The energy of these orbitals determines the molecule's ability to donate or accept electrons. ossila.com

Table 2: Representative Frontier Orbital Data This table is illustrative. Actual values would be obtained from specific DFT calculations.

| Parameter | Description | Predicted Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -9.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.5 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | ~ 9.0 |

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive, localized Lewis structure of chemical bonds and lone pairs. wikipedia.orguni-muenchen.de This analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. faccts.dewisc.edu

In this compound, NBO analysis would quantify the polarization of the C-Br bonds and the natural atomic charges on each atom. Due to the high electronegativity of bromine, a significant negative charge is expected on the bromine atoms, with corresponding positive charges on the carbon atoms to which they are attached. The analysis also reveals donor-acceptor interactions, such as the delocalization of electron density from a filled bonding orbital or a lone pair (donor) to an empty anti-bonding orbital (acceptor), which stabilizes the molecule. uni-muenchen.de

Table 3: Predicted Natural Atomic Charges from NBO Analysis This table is illustrative. Actual values would be obtained from specific DFT calculations.

| Atom | Predicted Natural Charge (e) |

|---|---|

| Br (on C1) | -0.25 |

| Br (on C2) | -0.23 |

| C1 | +0.15 |

| C2 | +0.10 |

| H (average) | +0.12 |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and reactive sites of a molecule. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are rich or poor in electrons. wolfram.com Red-colored regions represent negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions indicate positive potential, marking sites for nucleophilic attack. researchgate.net

For this compound, the MEP map would show regions of high negative potential (red) concentrated around the two electronegative bromine atoms, corresponding to their lone pairs. tandfonline.com Conversely, regions of positive potential (blue) would be found around the hydrogen atoms of the alkyl chain. This visualization confirms that the bromine atoms are the primary sites for interaction with electrophiles, while the areas around the carbon and hydrogen atoms are more likely to interact with nucleophiles.

Molecular Dynamics (MD) Simulations of Related Dibromoalkanes

While quantum chemical calculations typically focus on static, single-molecule systems in a vacuum, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules in a more realistic environment, such as a liquid or solution. ebsco.com MD simulations model the movements and interactions of atoms and molecules over time by solving Newton's equations of motion.

MD simulations on dibromoalkanes can provide valuable information about:

Conformational Dynamics: The long alkyl chain of this compound is flexible. MD simulations can explore the different conformations (e.g., gauche vs. anti arrangements of the bromine atoms) and the transitions between them in a solvent, revealing the most populated states.

Solvent Interactions: Simulations can model how solvent molecules arrange around the dibromoalkane, providing insight into solvation energies and the structure of the solvation shell.

Transport Properties: Properties like diffusion coefficients can be calculated, which are important for understanding how the molecule moves through a medium.

Studies on related short-chain dibromoalkanes have been used to understand their behavior in various solutions and under different physical conditions. researchgate.netresearchgate.net These simulations help to build a picture of how the length of the alkyl chain and the presence of the two bromine atoms influence the molecule's dynamic behavior and its interactions with its surroundings. osti.gov

Thermodynamic Modeling and Prediction of System Behavior

Thermodynamic modeling uses computational methods to predict the macroscopic thermodynamic properties of a substance and its mixtures. These properties include enthalpy of formation, Gibbs free energy, heat capacity, and vapor pressure. chemeo.com Models like the group contribution methods (e.g., UNIFAC) or equations of state (e.g., PC-SAFT) are often employed. researchgate.netnist.gov

For this compound, thermodynamic modeling can be used to:

Predict Phase Behavior: Estimate boiling points, vapor pressures, and solubilities in various solvents.

Calculate Reaction Thermodynamics: Determine the enthalpy and Gibbs free energy of reactions involving this compound, which is crucial for process design and optimization.

Model Mixture Properties: Studies on mixtures of dibromoalkanes with other organic compounds have shown complex behaviors, including both endothermic and exothermic mixing effects. nist.gov Thermodynamic models help to explain these observations based on intermolecular interactions.

Experimental and modeling studies on other α,ω-dibromoalkanes have been conducted to determine properties like densities, heat capacities, and speeds of sound under various temperatures and pressures. researchgate.netresearchgate.net This data is essential for developing and validating predictive thermodynamic models that can then be applied to longer-chain molecules like this compound.

Excess Properties and Structural Mixing Effects

The study of excess thermodynamic properties, such as excess molar volume (VEm) and excess molar enthalpy (HEm), provides insight into the nature and strength of intermolecular interactions in liquid mixtures. These properties quantify the deviation of a real mixture from ideal behavior.

Research on binary mixtures of α,ω-dibromoalkanes (from 1,2-dibromoethane (B42909) to 1,6-dibromohexane) with esters or alkanes has revealed complex mixing behaviors. acs.orgnist.govresearchgate.net The sign and magnitude of VEm and HEm are influenced by a balance of several effects:

Structural Effects: These relate to the packing efficiency and interstitial accommodation of the component molecules. Contraction effects (negative VEm) can occur when molecules of different sizes and shapes mix, leading to a more efficient packing than in the pure liquids. acs.org Conversely, expansion (positive VEm) can result from the disruption of ordered structures in the pure liquids.

For mixtures of dibromoalkanes with alkyl esters, studies have shown that both endothermic (HEm > 0) and exothermic (HEm < 0) mixing can occur, sometimes resulting in sigmoidal curves for enthalpy as a function of composition. acs.orgnist.gov The behavior depends on the chain lengths of both the dibromoalkane and the ester. acs.org Generally, mixtures with shorter-chain dibromoalkanes tend to show positive excess volumes, while contraction is observed for longer-chain dihalides. acs.org This suggests that for this compound, with its relatively long alkyl chain, mixing with various solvents could potentially lead to negative excess volumes due to increased van der Waals interactions and efficient packing. acs.org

Theoretical models like the UNIFAC group contribution model have been applied to predict these excess properties, but their accuracy can be limited without specific interaction parameters for the molecules involved. acs.orgnist.gov

Isotope Fractionation Modeling for Mechanistic Elucidation

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by comparing the reaction rates of molecules containing different isotopes at a specific atomic position. numberanalytics.comwikipedia.orglibretexts.org The magnitude of the KIE can provide information about bond-breaking and bond-forming steps in the rate-determining step of a reaction.

In the context of halogenated hydrocarbons, compound-specific isotope analysis (CSIA), particularly using dual isotope plots (e.g., δ13C vs. δ81Br), has been employed to distinguish between different degradation pathways, such as reductive dehalogenation, oxidation, or hydrolysis. acs.orgnih.govnih.gov

Studies on the reductive dehalogenation of 1,2-dibromoethane (1,2-DBA) have demonstrated that different reaction mechanisms lead to distinct dual C-Br isotope slopes (ΛC–Br). acs.orgnih.gov For instance, different microbial cultures containing Dehalococcoides or Dehalogenimonas facilitate the reaction through different enzymatic pathways, resulting in significantly different carbon isotope fractionation, while bromine isotope fractionation remains similar. acs.org This allows researchers to identify the specific biochemical pathway occurring at a contaminated site. acs.org

The potential degradation pathways for a compound like this compound would include:

Reductive dehalogenation: Stepwise or concerted elimination of the two bromine atoms.

Nucleophilic substitution (SN2): Where a nucleophile replaces one of the bromine atoms.

Oxidation: Catalyzed by monooxygenase enzymes. acs.org

Each of these mechanisms would be associated with a characteristic kinetic isotope effect. While no specific isotope fractionation data exists for this compound, it is expected that, similar to 1,2-dibromoethane, different degradation mechanisms would result in unique and identifiable dual C-Br isotope signatures. Modeling these effects would require dedicated experimental studies to determine the specific enrichment factors (ε) for each potential reaction pathway.

Applications of 1,2 Dibromononane in Complex Chemical Synthesis and Materials Science

Building Block for Multifunctional Organic Compounds

The utility of dihaloalkanes as versatile building blocks in the synthesis of diverse organic compounds is well-established. sigmaaldrich.com Compounds like 1,2-dibromononane are valuable starting materials for creating more complex molecules, including intermediates for pharmaceuticals and agrochemicals. solubilityofthings.com The two bromine atoms are susceptible to nucleophilic substitution, which enables the synthesis of derivatives such as diols and diamines. vulcanchem.com This reactivity makes this compound and related aliphatic bromides essential in constructing elaborate molecular architectures. solubilityofthings.com The long alkyl chain of this compound also allows for its incorporation into structures where lipophilicity is a desired trait.

Precursor for Alkyne Synthesis in Organic Transformations

A primary application of this compound is its role as a precursor in the synthesis of terminal alkynes, specifically 1-nonyne (B165147). lookchem.comguidechem.com This transformation is accomplished through a double dehydrohalogenation reaction, which involves the elimination of two molecules of hydrogen bromide (HBr) using a strong base. libretexts.orglibretexts.org

The process typically involves treating the vicinal dihalide with a potent base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849) or potassium tert-butoxide. lookchem.comlibretexts.org The reaction proceeds in two E2 elimination steps. The first elimination yields a vinylic bromide intermediate, and the second elimination from this intermediate forms the alkyne triple bond. libretexts.org The use of a very strong base like sodium amide is often preferred to ensure the reaction goes to completion and to form the terminal alkyne. libretexts.org

| Precursor | Reagent/Conditions | Product | Yield | Reference |

| This compound | 18-crown-6 (B118740) ether; potassium tert-butylate; In Petroleum ether; at 60 ℃; for 2h | 1-Nonyne | 90.0% | lookchem.com |

| This compound | Lithium diisopropylamide (LDA) in hexane (B92381) at -10°C | 1-Nonyne | 82% |

This table is interactive and based on available research data.

Role in the Synthesis of Specific Organic Compounds

While this compound's structure lends itself to various synthetic applications, several specific transformations have been detailed in the scientific literature primarily using its shorter-chain analogue, 1,2-dibromoethane (B42909). These methodologies highlight the reactivity of the vicinal dibromide functionality.

A simple and efficient method for preparing functionalized styrenes has been developed utilizing a palladium-catalyzed cross-coupling reaction. nih.gov This protocol involves the reaction of arylboronic acids with vinyl bromide, which is generated in situ from 1,2-dibromoethane. nih.govresearchgate.net This approach is advantageous as it avoids the use of gaseous ethylene (B1197577) under pressure and employs air-stable and readily available arylboronic acids. nih.gov The reaction is carried out under mild conditions and provides a direct route to various vinylarenes. nih.govsigmaaldrich.com

A method for the α-acyloxylation of ketones has been reported that uses 1,2-dibromoethane in conjunction with potassium iodide (KI). ccspublishing.org.cn This process allows for the direct coupling of ketones with carboxylic acids to form α-acyloxycarbonyl compounds, which are significant building blocks in organic synthesis. ccspublishing.org.cn Notably, this protocol functions without the need for transition metals or strong oxidants, presenting an environmentally benign pathway. ccspublishing.org.cn The reaction is tolerant of a wide range of functional groups on both the carboxylic acid and the ketone. sigmaaldrich.comccspublishing.org.cn More recently, a photo-assisted, halogen bond-mediated organocatalytic method for the direct α-acyloxylation of ketones with carboxylic acids has also been developed. rsc.org

1,2-Dibromoethane has been employed in the one-pot regioselective vinylation of 5-substituted tetrazoles to produce 5-aryl/alkyl-2-vinyl-2H-tetrazoles. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This synthesis is noteworthy as it proceeds without the requirement of a metal catalyst or an organocatalyst. sigmaaldrich.comsigmaaldrich.com This application showcases the utility of 1,2-dibromoethane as a vinylating agent for specific heterocyclic systems.

A facile synthesis of aryltriethoxysilanes has been achieved through a sonochemical Barbier-type reaction. sigmaaldrich.comsigmaaldrich.com This method involves the reaction of an aryl bromide, magnesium powder, and tetraethyl orthosilicate, with 1,2-dibromoethane being a key reagent in the process. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Formation of Dicarboxylic Derivatives (e.g., Bis(pyrazol-1-yl)alkanes)

Dicarboxylic acids and their derivatives are crucial building blocks for creating larger, functional architectures such as metal-organic frameworks (MOFs). A prominent method for synthesizing bis(pyrazol-1-yl)alkane dicarboxylic acids involves the N-alkylation of two pyrazole-carboxylate units with a single dihaloalkane linker. nih.govnih.gov This reaction is typically performed using α,ω-dihaloalkanes (e.g., dibromohexane), where the two reactive halide groups are at the opposite ends of the alkyl chain, facilitating the connection of two separate pyrazole (B372694) rings. nih.gov

The application of a vicinal dibromide like this compound for this purpose presents a unique synthetic challenge. A direct double nucleophilic substitution by two pyrazole molecules on the adjacent carbon atoms of this compound would be sterically hindered. Furthermore, such vicinal dihalides are prone to undergo elimination reactions in the presence of a base to form an alkene, which would compete with the desired substitution pathway. libretexts.orgresearchgate.netresearchgate.net

An alternative, though less direct, route could involve the initial conversion of this compound into a different precursor. For instance, treatment with a strong base can convert vicinal dibromides into alkynes through a twofold dehydrohalogenation process. libretexts.org The resulting non-1-yne could then potentially undergo cycloaddition reactions to form pyrazole rings. For example, nitrile imines, generated in situ from hydrazonoyl halides, undergo [3+2] cycloaddition with alkynes to yield substituted pyrazoles. organic-chemistry.org Another approach involves the iron-catalyzed reaction of diarylhydrazones with vicinal diols to produce 1,3,5-substituted pyrazoles, highlighting that vicinally functionalized molecules can serve as precursors in pyrazole synthesis. organic-chemistry.org

| Synthetic Approach | Description | Applicability with this compound | Relevant Compounds |

| Direct Alkylation | Reaction of ethyl 4-pyrazolecarboxylates with a dibromoalkane in a superbasic medium (KOH/DMSO). nih.gov | Challenging due to steric hindrance and competing elimination reactions. | Ethyl 4-pyrazolecarboxylate, Potassium hydroxide (B78521) |

| Indirect via Alkyne | Double dehydrohalogenation of this compound to form non-1-yne, followed by cycloaddition with a nitrile imine. libretexts.orgorganic-chemistry.org | Feasible; transforms the linear precursor into a heterocyclic building block. | Non-1-yne, Hydrazonoyl halides |

Spiroketone and Spirohydantoin Derivatives

Spirocycles, compounds containing two rings connected by a single common atom, are important structural motifs in many natural products and pharmaceuticals. frontiersin.org Their synthesis often involves the reaction of a precursor containing two nucleophilic sites with a dielectrophile, such as a dihaloalkane. For example, spirohydantoins have been synthesized by reacting a starting hydantoin (B18101) with α,ω-dihaloalkanes like 1,5-dibromopentane (B145557) in the presence of a base. nih.govresearchgate.net Similarly, spiroketones can be formed by reacting ketones with dihaloalkanes. nih.gov

The use of a vicinal dibromide like this compound in these reactions would lead to different structural outcomes compared to α,ω-dihaloalkanes. A typical reaction involves a double nucleophilic substitution where a suitable precursor, such as a cyclic ketone or hydantoin, is first deprotonated with a base. The resulting anion attacks one of the electrophilic carbons of this compound. A second, intramolecular nucleophilic attack on the adjacent carbon would then form the spirocycle.

However, this second cyclization step would result in the formation of a highly strained three-membered ring fused at the spiro center. While not impossible, the formation of such structures is often thermodynamically and kinetically challenging. An alternative pathway could involve a rearrangement or a different type of cyclization. For instance, some methods utilize dearomative spirocyclization, where dihalides react with molecules like indoles to directly generate the spirocyclic core. researchgate.net While these examples typically use α,ω-dihalides, the reactivity pattern highlights the versatility of dihaloalkanes in constructing complex spirocyclic systems. researchgate.netnih.gov

Dendritic Megamer Formation

Dendrimers and megamers are large, highly branched macromolecules with well-defined, three-dimensional structures. nih.govnumberanalytics.com Their synthesis is a stepwise process, often involving a central core molecule from which successive generations of branching units are added. kirj.ee α,ω-Dihaloalkanes, such as 1,5-dibromopentane or 1,10-dibromodecane (B1670030), are frequently employed as simple linear linkers to connect dendritic units or to form the initial core structure. researchgate.netnih.govmdpi.com

The use of a vicinal dibromide like this compound as a direct linker between two large dendrimer molecules is unlikely. The close proximity of the two bromine atoms would create significant steric repulsion, preventing the formation of a stable, extended megamer structure. The more probable reaction pathway would be an elimination reaction to form an alkene. libretexts.org

However, this compound could serve as a valuable precursor for creating a rigid, functional core for dendrimer synthesis. As mentioned previously, vicinal dibromides can be readily converted to alkynes via double dehydrohalogenation. libretexts.org This alkyne functionality is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction widely used in dendrimer synthesis for its high efficiency and specificity. researchgate.net By transforming this compound into non-1-yne, a rigid nine-carbon core with a reactive alkyne group is created, which can then be used to build up dendritic wedges in a convergent synthesis approach. nih.govresearchgate.net

| Role in Dendrimer Synthesis | Description | Advantage/Challenge |

| Direct Linker | Attempting to connect two dendrimer units using the two adjacent bromine atoms. | Highly unlikely due to steric hindrance and competing elimination reactions. |

| Indirect Core Precursor | Conversion to non-1-yne via dehydrohalogenation, followed by use in click chemistry (CuAAC). | Creates a rigid, functional core suitable for building dendritic structures. |

Utilization in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of chemical systems held together by non-covalent interactions. A key area is host-guest chemistry, where a larger host molecule encapsulates a smaller guest molecule. Pillar[n]arenes, a class of macrocyclic hosts with electron-rich cavities, are particularly adept at binding linear alkanes through multiple C-H···π interactions. acs.orgresearchgate.net

The complexation of dihaloalkanes with pillararenes has been studied, demonstrating that these guests can thread through the host's cavity. researchgate.net For instance, pillar brighton.ac.ukarene researchgate.netquinone forms stable pseudorotaxane structures with 1,10-dibromodecane, where the long alkyl chain resides within the host's cavity. researchgate.netacs.orgslideshare.netresearchgate.net The length and shape of the guest are critical for effective binding. brighton.ac.uk

This compound, with its nine-carbon alkyl chain, has a suitable length to be encapsulated by common pillararenes like per-ethylated pillar acs.orgarene (EtP5). nih.govbrighton.ac.uk While no studies directly report on the complexation of this compound, research on similar guests provides significant insight. For example, EtP5 has been shown to strongly bind sulfur mustard [bis(2-chloroethyl) sulfide], a molecule containing chloroalkane functionalities. nih.gov X-ray crystal structures of the complex revealed that the guest is held in place not only by C-H···π interactions but also by stabilizing C-H···Cl and S···π interactions. nih.gov By analogy, it is highly probable that this compound would form a stable host-guest complex with pillar acs.orgarenes, with its alkyl chain threaded through the cavity and the two bromine atoms participating in additional C-H···Br hydrogen bonding interactions with the host's aromatic walls.

Functionalization of Carbon Nanotubes and Other Nanomaterials

The exceptional properties of carbon nanotubes (CNTs) can be tailored for specific applications through chemical functionalization. nih.govnih.gov Covalent functionalization, where atoms are directly attached to the nanotube's framework, can alter their electronic and optical properties. kirj.ee One effective method involves the reaction of reduced single-walled carbon nanotubes (SWNTs) with dihaloalkanes.

This process typically involves the chemical reduction of the SWNTs to form nucleophilic carbanionic sites on their surface. These sites then react with a dibromoalkane via a nucleophilic substitution mechanism, forming a covalent bond and attaching an alkyl halide chain to the nanotube. A second intramolecular reaction can lead to the formation of a cyclic structure on the nanotube surface. This modification disrupts the sp² conjugation of the nanotube, leading to changes in its band gap and, consequently, its photoluminescence (PL) properties.

Research has shown that reacting SWNTs with various dibromoalkanes, such as 1,3-dibromopropane (B121459) and 1,4-dibromobutane, results in red-shifted PL peaks. brighton.ac.uk This demonstrates that the local electronic structure of the nanotube can be precisely controlled by the nature of the attached functional group. While this compound has not been specifically reported, its use would be expected to follow a similar reaction pathway, leading to functionalized SWNTs with unique photoluminescent properties determined by the C9 alkyl chain and the vicinal bromine substitution pattern.

Table of Research Findings on SWNT Functionalization with Dihaloalkanes An interactive data table summarizing the photoluminescence shifts observed with different dibromoalkane functionalizing agents.

| Functionalizing Agent | Resulting PL Peak Shift | Reference |

|---|---|---|

| 1,3-Dibromopropane | Red-shifted PL peak at 1215 nm | brighton.ac.uk |

| 1,4-Dibromobutane | Red-shifted PL peak at 1242 nm | brighton.ac.uk |

| 1,5-Dibromopentane | Red-shifted PL peak observed | brighton.ac.uk |

| 1,8-Bis(bromomethyl)naphthalene | Red-shifted PL peak observed | brighton.ac.uk |

Sustainable and Green Chemistry Approaches in the Synthesis and Transformation of 1,2 Dibromononane

Solvent-Free Reaction Conditions

One of the primary goals of green chemistry is to reduce or eliminate the use of hazardous solvents. Solvent-free reactions, or solid-state reactions, offer significant environmental benefits by minimizing waste, reducing costs associated with solvent purchase and disposal, and simplifying product purification.

The synthesis of vicinal dibromides like 1,2-dibromononane from their corresponding alkenes can be performed under solvent-free conditions, particularly depending on the scale of the reaction. vulcanchem.com Research on analogous reactions shows that mechanical milling is a successful technique for the solvent-free bromination of various alkenes using sodium bromide and Oxone®, yielding products in good to excellent yields. rsc.org Similarly, other studies have demonstrated efficient solvent-free brominations using quaternary ammonium (B1175870) tribromides, which are solid and thus easier to handle than liquid bromine. acgpubs.org These methods often result in rapid, high-yield, and regioselective reactions under ambient or mild thermal conditions. acgpubs.org

Table 1: Comparison of Solvent-Based vs. Solvent-Free Bromination Approaches

| Parameter | Conventional Solvent-Based Method | Green Solvent-Free Method | Advantage of Solvent-Free |

|---|---|---|---|

| Reagents | Alkene, Liquid Bromine (Br₂) | Alkene, Solid Brominating Agent (e.g., QATB¹, Oxone®/NaBr) | Easier and safer handling of reagents. acgpubs.org |

| Solvent | Dichloromethane or other chlorinated solvents. vulcanchem.com | None (mechanical milling or thermal). rsc.orgacgpubs.org | Eliminates solvent waste and toxicity concerns. |

| Reaction Time | Can range from minutes to hours. | Often shorter, sometimes instantaneous. acgpubs.org | Increased process efficiency. |

| Work-up | Involves washing and extraction, generating aqueous and organic waste. vulcanchem.com | Simplified, often involving direct filtration. acgpubs.org | Reduced waste generation and purification steps. |

| Yield | Generally high. | Good to excellent yields reported. rsc.org | Comparable or improved efficiency. |

¹Quaternary Ammonium Tribromide

While the direct synthesis of this compound is feasible without solvents, the choice of method depends on factors like reaction scale and heat management. vulcanchem.com The elimination of solvents aligns perfectly with green chemistry principles by preventing pollution at its source.

Use of Green Solvents (e.g., Ionic Liquids, Supercritical CO₂)

When a solvent is necessary, green chemistry encourages the use of environmentally benign alternatives to traditional volatile organic compounds (VOCs). Water, supercritical fluids, and ionic liquids are prominent examples.

Ionic Liquids (ILs): Ionic liquids are salts with melting points below 100°C that are characterized by negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. organic-chemistry.orgswan.ac.uk They have emerged as recyclable alternatives to hazardous chlorinated solvents for halogenation reactions. organic-chemistry.orgorganic-chemistry.org Studies on the bromination of various alkenes in room-temperature ionic liquids (RTILs) such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF₆]) and 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]) have shown rapid, high-yield, and highly stereoselective conversions to the corresponding dibromides. organic-chemistry.orgacs.org The reaction of an unsaturated compound with bromine in an ionic liquid can be complete in less than a minute, with the product easily extracted, allowing the ionic liquid to be recycled. acs.org Another green approach involves the in situ generation of bromine from sodium bromide (NaBr) and hydrogen peroxide in an ionic liquid, which is an atom-economical and catalytically clean method. researchgate.net

Supercritical Carbon Dioxide (scCO₂): Supercritical CO₂ is a non-toxic, non-flammable, and inexpensive solvent with tunable properties. researchgate.net It has been demonstrated as a suitable medium for free-radical side-chain brominations and can serve as an effective, environmentally benign substitute for carbon tetrachloride. nih.gov While electrophilic additions in scCO₂ can be complex, its unique properties, such as its ability to promote reactions involving polar and ionic intermediates, make it a promising medium for uncatalyzed electrophilic brominations. rsc.orgresearchgate.net The use of scCO₂ could potentially modify the reactivity and selectivity of alkene bromination near its critical point. researchgate.net

Table 2: Overview of Green Solvents for Halogenation Reactions | Green Solvent | Key Properties | Potential Application for this compound | References | |:--- |:--- |:--- |:--- | | Ionic Liquids (ILs) | Low vapor pressure, high thermal stability, recyclable, tunable solvating properties. | As a recyclable medium for the stereoselective bromination of 1-nonene (B85954). organic-chemistry.orgacs.org | | **Supercritical CO₂ (scCO₂) ** | Non-toxic, non-flammable, readily available, tunable density and solvating power. | As an alternative to traditional organic solvents for electrophilic or radical bromination. researchgate.netnih.gov | | Water | Non-toxic, abundant, inexpensive. | Can be used with certain brominating agents like N-bromosuccinimide (NBS) to form bromohydrins, though this alters the product. wordpress.com |

Microwave-Assisted Synthesis Methodologies

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in green chemistry for its ability to dramatically reduce reaction times, increase product yields, and enhance selectivity compared to conventional heating methods. psu.edu The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.

This technology has been successfully applied to various reactions involving dibromoalkanes. For instance, the synthesis of terminal alkynes from anti-2,3-dibromoalkanoic acids was achieved in minutes with high yields under microwave irradiation, a significant improvement over conventional methods. organic-chemistry.orgresearchgate.net Microwave heating has also been used to accelerate the synthesis of heterocyclic compounds from dibromoalkanes like 1,5-dibromopentane (B145557). psu.edu In the context of bromination, microwave-assisted radical brominations using N-bromosuccinimide (NBS) in green solvents like diethyl carbonate have proven superior to traditional refluxing in carbon tetrachloride, offering shorter reaction times and better yields. psu.edu Similarly, α-bromination of carbonyl compounds is efficiently achieved with microwave irradiation. arabjchem.org

Given these successes, applying microwave-assisted methodologies to the synthesis of this compound from 1-nonene could offer substantial green advantages.

Table 3: Comparison of Conventional vs. Microwave-Assisted Reactions Involving Bromo-compounds

| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis | Key Advantage |

|---|---|---|---|

| Synthesis of (Z)-1-bromo-1-alkenes | Several hours | 0.2–1.0 minutes | Drastic reduction in reaction time. organic-chemistry.org |

| Radical Bromination of Toluene Derivatives | A few hours | ~0.5 hours | Shorter time, higher selectivity, and better yields. psu.edu |

| Synthesis of Cyclic Imides | 24 hours (55% yield) | Not specified time, but implied much faster with higher yield | Significant increase in reaction rate and yield. psu.edu |

Atom Economy and Waste Minimization Strategies

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.edu The ideal reaction has a 100% atom economy.

The synthesis of this compound via the direct addition of bromine (Br₂) to 1-nonene is an excellent example of a reaction with high atom economy.

Reaction: C₉H₁₈ (1-nonene) + Br₂ → C₉H₁₈Br₂ (this compound)

In this addition reaction, all atoms from both reactants are incorporated into the final product. scranton.edu Therefore, the theoretical atom economy is 100%, representing the most efficient type of reaction in this regard. greenchemistry-toolkit.org

Table 4: Atom Economy Calculation for the Synthesis of this compound

| Reactant | Formula | Molar Mass ( g/mol ) |

|---|---|---|

| 1-Nonene | C₉H₁₈ | 126.24 |

| Bromine | Br₂ | 159.81 |

| Total Reactant Mass | 286.05 | |

| Product | Formula | Molar Mass ( g/mol ) |

| This compound | C₉H₁₈Br₂ | 286.05 |

| Atom Economy | (Mass of Product / Total Mass of Reactants) x 100% | 100% |

However, atom economy does not account for waste generated from solvents, reagents used in work-ups, or side products from incomplete reactions. greenchemistry-toolkit.org Waste minimization strategies for this compound synthesis include:

Using solvent-free conditions to eliminate solvent waste. vulcanchem.comrsc.org

Employing catalytic systems to improve selectivity and reduce the formation of by-products. vulcanchem.com

Optimizing purification: The typical work-up involves washing with sodium carbonate and sodium thiosulfate (B1220275) to remove excess bromine, which generates aqueous waste. vulcanchem.com Using alternative brominating agents like N-bromosuccinimide (NBS) or solid tribromides can simplify purification but may lower the atom economy as not all atoms from the reagent are used. acgpubs.orgwordpress.com

Implementing flow chemistry: Continuous-flow reactors can improve safety, efficiency, and process control, leading to less waste and easier scale-up. beilstein-journals.org

Catalysis in Environmentally Benign Processes

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher selectivity, under milder conditions (lower temperature and pressure), and with reduced waste.

For the synthesis of this compound , Lewis acids like iron powder are sometimes used as catalysts to facilitate bromine activation, especially on an industrial scale. vulcanchem.com

More significantly, green catalytic approaches are vital for the transformations of this compound . A key transformation is dehalogenation to regenerate the alkene, a process often used for protecting/deprotecting double bonds. acs.org Traditional methods for this reduction often use stoichiometric amounts of reactive metals like zinc, which creates waste. acs.org Modern catalytic methods offer greener alternatives:

Photoredox Catalysis: This approach uses a photocatalyst (which can be a metal complex or a metal-free organic dye), a sacrificial electron donor, and visible light to drive the dehalogenation of vicinal dibromides. researchgate.netresearchgate.net Systems using organophotocatalysts like α-sexithiophene have been shown to efficiently dehalogenate vicinal dibromides with low catalyst loadings and short reaction times, operating under very mild conditions. acs.orgfigshare.comfigshare.com

Electrocatalysis: The electrochemical reduction of vicinal dibromoalkanes to olefins can be achieved with significantly less energy input by using molecular catalysts. acs.orgacs.org Transition metal complexes (e.g., based on iron or cobalt) and certain organic aromatic compounds can act as electrocatalysts, efficiently mediating the electron transfer and lowering the overpotential required for the reaction. acs.orgnih.gov

These catalytic methods avoid harsh reagents, reduce energy consumption, and operate with high efficiency, making them highly desirable for the environmentally benign transformation of compounds like this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Nonene |

| Bromine |

| Dichloromethane |

| Sodium Carbonate |

| Sodium Thiosulfate |

| N-bromosuccinimide (NBS) |

| Oxone® |

| Sodium Bromide |

| 1-butyl-3-methylimidazolium hexafluorophosphate |

| 1-butyl-3-methylimidazolium tetrafluoroborate |